molecular formula C11H22O6 B609259 m-PEG4-CH2-aldehyde CAS No. 1059189-65-9

m-PEG4-CH2-aldehyde

Cat. No.: B609259
CAS No.: 1059189-65-9
M. Wt: 250.29
InChI Key: PERZZOPFAPJECS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-CH2-aldehyde typically involves the reaction of polyethylene glycol with an aldehyde group. One common method is the reductive amination of polyethylene glycol-aldehyde . This process involves the reaction of polyethylene glycol with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-CH2-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-PEG4-CH2-aldehyde has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • m-PEG4-CH2-carboxylic acid
  • m-PEG4-CH2-alcohol
  • m-PEG4-CH2-hydrazone
  • m-PEG4-CH2-oxime

Uniqueness

m-PEG4-CH2-aldehyde is unique due to its aldehyde functional group, which allows for versatile chemical modifications and conjugations. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates, where precise control over molecular interactions is essential .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERZZOPFAPJECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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